Ac-His-DNal(2)-Arg-Trp-NH2
Description
Overview of Melanocortin Receptor Subtypes (MC1R, MC3R, MC4R, MC5R) in Research
The five melanocortin receptor subtypes are distinguished by their tissue distribution, binding affinities for various ligands, and distinct physiological roles. nih.govnih.gov Their specific functions have been elucidated through extensive research, including studies with knockout animal models. nih.gov
Melanocortin 1 Receptor (MC1R): Primarily expressed in melanocytes, MC1R is best known for its critical role in regulating skin pigmentation and animal coat coloration. acs.orgnih.gov Activation of MC1R by agonists like α-melanocyte-stimulating hormone (α-MSH) stimulates the production of brown/black eumelanin. mdpi.com It has also been implicated in inflammatory responses. nih.gov
Melanocortin 3 Receptor (MC3R): The MC3R is found in both the central nervous system and peripheral tissues. acs.org Research indicates its involvement in the regulation of energy homeostasis, metabolism, and inflammation. nih.govacs.orgnih.gov Along with MC4R, it is a key component of the central melanocortin system that controls feeding and body weight. nih.gov
Melanocortin 4 Receptor (MC4R): As one of the most extensively studied subtypes, MC4R is a primary regulator of energy homeostasis, appetite, and body weight. nih.govnih.gov Located in the brain, particularly the hypothalamus, its activation typically suppresses food intake. nih.govconicet.gov.ar Genetic mutations leading to loss-of-function in MC4R are associated with severe early-onset obesity. nih.gov It is also involved in erectile function and blood pressure regulation. conicet.gov.ar
Melanocortin 5 Receptor (MC5R): MC5R is predominantly expressed in peripheral tissues, specifically in exocrine glands. nih.govacs.org Studies involving mice with a deleted MC5R gene have revealed its function in controlling exocrine gland secretion, such as the production of sebum. acs.org
Historical Context of Melanocortin Tetrapeptide Template Research
The foundation of modern melanocortin ligand research lies in the identification of a core pharmacophore within the endogenous melanocortin peptides.
Early structure-activity relationship studies revealed that the tetrapeptide sequence His-Phe-Arg-Trp is the essential "message sequence" responsible for the biological activity of melanocortins at the MC1, MC3, MC4, and MC5 receptors. nih.govresearchgate.netnih.gov This discovery established a template for designing smaller, more stable synthetic ligands. nih.gov
A pivotal moment in this research was the finding that inverting the chirality of the phenylalanine (Phe) residue at position 7 (α-MSH numbering) to its D-isomer (DPhe) dramatically increases the potency of the peptide at melanocortin receptors. acs.org This led to the development of the lead tetrapeptide, Ac-His-DPhe-Arg-Trp-NH2, which became a foundational scaffold for creating a vast library of analogues. acs.orgnih.gov By systematically modifying each amino acid position in this template, researchers have been able to develop a wide range of synthetic ligands with varied potencies and selectivities for the different melanocortin receptor subtypes. acs.orgresearchgate.net This approach has been crucial for creating specific tools to dissect the distinct functions of each receptor. nih.gov
Significance of Ac-His-DNal(2)-Arg-Trp-NH2 in Melanocortin Ligand Discovery and Characterization
The synthetic tetrapeptide this compound is a significant molecule in melanocortin research, developed through the systematic modification of the lead compound, Ac-His-DPhe-Arg-Trp-NH2. nih.gov Its importance stems from its unique pharmacological profile, which helps differentiate the functions of the closely related MC3 and MC4 receptors. acs.org
The key modification in this peptide is the substitution of the DPhe (D-phenylalanine) residue with DNal(2') (D-2-naphthylalanine). This structural change resulted in a ligand with a distinct pattern of activity across the mouse melanocortin receptors. acs.org While it retains agonist activity at the mMC1R and mMC5R (albeit with reduced potency compared to the parent compound), it exhibits mixed or antagonist properties at the central receptors. acs.org
Specifically, this compound acts as a partial agonist with antagonist activity at the mMC3R and as a competitive antagonist at the mMC4R. acs.org This profile makes it a valuable pharmacological tool for in vivo studies aimed at distinguishing the specific physiological roles of MC3R versus MC4R, which is particularly useful in animal models where genetic knockout is not an option. acs.org The discovery that a bulky substituent like DNal(2') at this position could induce antagonism was a key insight, paving the way for the design of other receptor-selective antagonists. nih.gov
Pharmacological Profile of this compound at Mouse Melanocortin Receptors
The table below summarizes the functional activity of the tetrapeptide this compound at various mouse melanocortin receptor subtypes, as reported in scientific literature.
| Receptor Subtype | Agonist Potency (EC₅₀, nM) | Antagonist Activity (pA₂) | Antagonist Binding Affinity (Kᵢ, nM) | Reference |
| mMC1R | 160 | - | - | acs.org |
| mMC3R | >1000 (Partial Agonist) | 6.5 | 295 | acs.org |
| mMC4R | No Agonist Activity | 7.78 | 17 | acs.org |
| mMC5R | 36 | - | - | acs.org |
EC₅₀: The concentration of a drug that gives a half-maximal response. pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve for an agonist. Kᵢ: The inhibition constant for a drug; the concentration required to produce half-maximum inhibition. Data is for mouse (m) receptors.
Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | Acetyl-Histidyl-D-2-Naphthylalanyl-Arginyl-Tryptophanamide |
| α-MSH | α-Melanocyte-Stimulating Hormone |
| AgRP | Agouti-Related Protein |
| ASIP | Agouti Signaling Protein |
| ACTH | Adrenocorticotropic Hormone |
| Ac-His-DPhe-Arg-Trp-NH2 | Acetyl-Histidyl-D-Phenylalanyl-Arginyl-Tryptophanamide |
| MTII (Melanotan II) | Ac-Nle-c[Asp-His-DPhe-Arg-Trp-Lys]-NH2 |
| SHU9119 | Ac-Nle-c[Asp-His-DNal(2')-Arg-Trp-Lys]-NH2 |
Structure
2D Structure
Properties
Molecular Formula |
C38H45N11O5 |
|---|---|
Molecular Weight |
735.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C38H45N11O5/c1-22(50)46-33(18-27-20-42-21-45-27)37(54)49-32(16-23-12-13-24-7-2-3-8-25(24)15-23)36(53)47-30(11-6-14-43-38(40)41)35(52)48-31(34(39)51)17-26-19-44-29-10-5-4-9-28(26)29/h2-5,7-10,12-13,15,19-21,30-33,44H,6,11,14,16-18H2,1H3,(H2,39,51)(H,42,45)(H,46,50)(H,47,53)(H,48,52)(H,49,54)(H4,40,41,43)/t30-,31-,32-,33+/m0/s1 |
InChI Key |
OHBCPCNJWIQQPW-ZWDYZTTJSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for Ac His Dnal 2 Arg Trp Nh2 and Its Analogues
Solid-Phase Peptide Synthesis (SPPS) Techniques
SPPS is the preferred method for producing peptides like Ac-His-DNal(2)-Arg-Trp-NH2. vapourtec.com This technique involves building the peptide sequence step-by-step while one end is anchored to an insoluble polymer support, which simplifies the purification process at each stage. vapourtec.comseplite.com
Fmoc-Based Chemistry Protocols for Tetrapeptide Elongation
The synthesis of the peptide backbone typically utilizes Fluorenylmethyloxycarbonyl (Fmoc) chemistry. nih.gov This strategy involves a repeating cycle of two key steps for elongating the peptide chain:
Fmoc Deprotection: The process begins with the removal of the N-terminal Fmoc protecting group from the resin-bound amino acid. This is accomplished by treating the resin with a solution of a weak base, most commonly 20% piperidine (B6355638) in a solvent like N,N-Dimethylformamide (DMF). uci.eduacs.org
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is then "coupled" to the newly exposed amine. For the synthesis of this compound, the sequence would be assembled in reverse order, starting with Tryptophan (Trp), followed by Arginine (Arg), D-2-Naphthylalanine (DNal(2)), and finally Histidine (His). To facilitate the formation of the peptide bond, coupling reagents are used. Common activators include uronium salts like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). nih.gov
During the synthesis, the reactive side chains of certain amino acids must be protected to prevent unwanted side reactions. For this specific tetrapeptide, the following protected amino acid derivatives are typically used: Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-DNal(2)-OH, and Fmoc-His(Trt)-OH. The Boc (tert-butyloxycarbonyl), Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), and Trt (trityl) groups are stable to the basic conditions of Fmoc removal but are readily cleaved by strong acid in the final step. thermofisher.com
Selection of Solid Supports and Resins for Peptide Amide Synthesis
The choice of resin is critical and is determined by the desired C-terminal functional group. fluorochem.co.uk Since this compound has a C-terminal amide, a specialized resin is required. Rink Amide resin is one of the most frequently used supports for this purpose in Fmoc-based synthesis. uci.edufluorochem.co.ukmerckmillipore.com This resin features an acid-labile linker that, upon cleavage, releases the peptide with a carboxamide at the C-terminus. nih.govpeptide.com Other resins, such as PAL (Peptide Amide Linker) resin, can also be employed and function similarly. peptide.com The use of these amide-forming resins simplifies the synthesis, as the amide functionality is generated directly during the cleavage step. merckmillipore.com
| Resin Name | Linker Type | Cleavage Condition | Key Characteristics |
|---|---|---|---|
| Rink Amide Resin | Acid-labile (Fmoc-Rink linker) | High concentration of TFA (e.g., 95%) | Widely used, generates C-terminal amide directly upon cleavage. uci.edufluorochem.co.uk |
| PAL Resin | Acid-labile (Sieber amide linker) | Milder acid conditions (e.g., 1% TFA) can be used. peptide.com | Higher acid lability compared to Rink Amide, useful for sensitive peptides. peptide.com |
| Sieber Amide Resin | Acid-labile | Very mild acid conditions | Favored for its high acid lability, allowing cleavage under gentle conditions. merckmillipore.com |
Deprotection, Cleavage, and Purification Methodologies
Once the peptide chain assembly is complete, the final steps are to cleave the peptide from the resin and remove all side-chain protecting groups. sigmaaldrich.com This is typically achieved in a single step by treating the peptide-resin with a "cleavage cocktail" consisting of a strong acid, most commonly Trifluoroacetic Acid (TFA). thermofisher.comsigmaaldrich.com The cocktail also contains scavengers to trap the highly reactive cationic species that are generated from the protecting groups and the linker, which could otherwise modify sensitive residues like Tryptophan. sigmaaldrich.com A common cleavage cocktail for a peptide containing Trp and Arg is Reagent K or a simpler mixture such as TFA/water/triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v). sigmaaldrich.comnih.gov
After cleavage, the crude peptide is typically precipitated and washed with cold diethyl ether. thermofisher.com The final product is then purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC). lcms.czscispace.comamericanpeptidesociety.org In RP-HPLC, the crude peptide mixture is separated based on the hydrophobicity of the components. americanpeptidesociety.org A gradient of increasing organic solvent (like acetonitrile) in water, usually containing a small amount of TFA as an ion-pairing agent, is used to elute the peptides from a C18 column. lcms.czmdpi.com Fractions are collected and analyzed, and those containing the pure desired peptide are pooled and lyophilized to yield the final product as a fluffy white powder.
| Time (minutes) | Solvent A (%) (0.1% TFA in H₂O) | Solvent B (%) (0.1% TFA in Acetonitrile) | Phase |
|---|---|---|---|
| 0-5 | 95 | 5 | Equilibration & Loading |
| 5-35 | 95 → 5 | 5 → 95 | Elution Gradient |
| 35-40 | 5 | 95 | Wash |
| 40-45 | 5 → 95 | 95 → 5 | Re-equilibration |
Advanced Strategies for Structural Diversification
To explore structure-activity relationships (SAR) and improve the pharmacological properties of the parent peptide, various analogues are synthesized. This involves modifying the N-terminus or incorporating amino acids not found in the standard genetic code. researchgate.netnih.gov
N-Terminal Acylation and Functional Group Modification
The "Ac" prefix in this compound indicates that the N-terminal amine of Histidine is acetylated. This modification is typically performed on-resin after the final amino acid has been coupled and its Fmoc group has been removed. nih.govmpg.de The resin-bound peptide is treated with an acetylating agent, such as acetic anhydride, often with a base like DIPEA in a solvent like DMF. nih.gov This reaction caps (B75204) the N-terminus, which can be important for biological activity and stability. This same on-resin strategy can be used to attach other functional groups, such as fluorescent dyes or polyethylene (B3416737) glycol (PEG) chains, to the N-terminus. nih.gov
Incorporation of Non-Canonical Amino Acids and Conformational Constraints
The inclusion of non-canonical (or unnatural) amino acids is a powerful strategy for peptide diversification. nih.govnih.gov The DNal(2) in the parent compound is an example of such an amino acid. The incorporation of these building blocks into a peptide sequence via SPPS is generally straightforward, provided that the corresponding Fmoc-protected derivative is commercially available or can be synthesized. researchgate.net
Numerous studies on the Ac-His-DPhe-Arg-Trp-NH2 scaffold, which is closely related to the title compound, have involved substituting the D-Phe or Trp positions with a wide variety of non-canonical amino acids to probe receptor interactions. researchgate.netnih.gov This approach allows for fine-tuning of properties such as steric bulk, hydrophobicity, and electronic character, leading to analogues with altered potency or receptor selectivity. nih.gov Further diversification can be achieved by introducing conformational constraints, for example, by creating cyclic peptides through the formation of a lactam bridge between the side chains of two amino acids. rsc.orgacs.org
Design and Synthesis of Bivalent Melanocortin Ligands Utilizing this compound Scaffolds
The tetrapeptide this compound serves as a critical structural scaffold in the development of bivalent melanocortin ligands. nova.edu This specific sequence is known to act as an antagonist or partial agonist at the mouse melanocortin-3 (mMC3R) and melanocortin-4 receptors (mMC4R). acs.orgnova.edu This antagonistic property makes it an ideal starting point for designing bivalent ligands, which consist of two pharmacophore units connected by a chemical linker. The design strategy aims to probe the nature of melanocortin receptor dimers and to create ligands with novel pharmacological profiles. nova.eduresearchgate.net
The synthesis of these bivalent ligands leverages the versatility of solid-phase peptide synthesis (SPPS). The general approach involves synthesizing the two peptide scaffolds and then covalently attaching them to a linker. This can be achieved in several ways. One common method involves synthesizing the peptide monomer with an orthogonal protecting group on a lysine (B10760008) or another suitable amino acid side chain. After the main peptide synthesis is complete, the linker can be coupled to this deprotected side chain on the solid support.
A key component in the design is the linker itself. Researchers have explored various linkers to connect two this compound scaffolds, with polyethylene glycol (PEG)-based linkers being a common choice due to their solubility and biocompatibility. scispace.com For example, the PEDG20 linker has been successfully used in this context. scispace.com
Studies have focused on creating homobivalent ligands, where two identical this compound antagonist scaffolds are linked together. nih.gov An interesting finding from this research is that linking two antagonist monomers can result in a bivalent ligand with significantly altered functional activity. For instance, a homobivalent ligand composed of two His-DNal(2')-Arg-Trp scaffolds was observed to gain agonist efficacy at the mMC3R, mMC4R, and mMC5R compared to its monovalent antagonist counterpart. nova.edu This suggests that the bivalent ligand can bridge two receptor units in a way that induces a conformational change leading to receptor activation, a phenomenon not seen with the single scaffold. nova.edu
In addition to homobivalent ligands, researchers have synthesized "unmatched" or heterobivalent ligands. nih.gov These molecules combine the antagonist this compound scaffold with an agonist scaffold, such as Ac-His-DPhe-Arg-Trp-NH2, connected by a linker. nih.govnova.edu This design strategy allows for the exploration of allosteric interactions within receptor homodimers and the development of biased ligands that may preferentially activate one signaling pathway over another. nih.gov
The synthesis and evaluation of these bivalent ligands have provided crucial insights, demonstrating that connecting antagonist scaffolds can convert them into agonists and that the choice of linker and scaffold combination can fine-tune the pharmacological profile, leading to ligands with unique activities at different melanocortin receptor subtypes. nova.edunih.gov
Table 2: Examples of Bivalent Ligands Based on the this compound Scaffold
| Ligand Type | Scaffold(s) | Linker Example | Key Finding | Citation |
|---|---|---|---|---|
| Homobivalent | Two Ac-His-DNal(2')-Arg-Trp-NH2 units | PEDG20 | Monovalent antagonist was converted to a bivalent ligand with increased agonist efficacy at mMC3R, mMC4R, and mMC5R. | nova.edunova.edu |
| Homobivalent | Two Ac-His-DNal(2')-Arg-Trp-NH2 units | Various PEG linkers | Resulted in 70% cAMP accumulation compared to a standard agonist, whereas the monomer was a pure antagonist. | nih.gov |
| Heterobivalent (MUmBL) | Ac-His-DPhe-Arg-Trp-NH2 and Ac-His-DNal(2')-Arg-Trp-NH2 | Various PEG linkers | Created biased ligands that showed preference for cAMP signaling over β-arrestin recruitment at the mMC4R. | nih.gov |
MUmBL: Matched Unmatched Bivalent Ligand
Structure Activity Relationship Sar Studies of Ac His Dnal 2 Arg Trp Nh2
Identification and Validation of the Core Pharmacophore Sequence
The foundation of melanocortin receptor agonists lies in a conserved core sequence, His-Phe-Arg-Trp, which is considered the minimal messaging motif required for receptor recognition and activation. researchgate.netnih.govnih.govnih.govresearchgate.netnih.gov Extensive SAR studies have validated this tetrapeptide as the critical pharmacophore domain. researchgate.net The N-terminal acetylation and C-terminal amidation of this core sequence are known to be crucial for preserving biological activity, as demonstrated by the ability of the Ac-His-Phe-Arg-Trp-NH2 tetrapeptide to fully stimulate melanocortin receptors. researchgate.net The compound Ac-His-DNal(2)-Arg-Trp-NH2 is built upon this fundamental scaffold, with a key substitution at the phenylalanine position. nih.govacs.org
Positional Scanning and Single Amino Acid Substitutions
Systematic modifications of each amino acid residue within the parent template, Ac-His-DPhe-Arg-Trp-NH2, have been instrumental in elucidating the specific contribution of each part of the molecule to receptor binding and functional activity.
The identity of the amino acid at the second position (corresponding to Phe7 in α-MSH) is a critical determinant of the ligand's function, capable of converting an agonist into an antagonist. nih.govacs.org The parent compound, Ac-His-DPhe-Arg-Trp-NH2, is a potent agonist at the mouse melanocortin receptors (mMC1R, mMC3R, mMC4R, and mMC5R). acs.org
The substitution of D-Phenylalanine (DPhe) with the bulkier D-2-naphthylalanine (DNal(2')) to create this compound dramatically alters its pharmacological profile. nih.govacs.org This single modification results in a ligand that acts as a partial agonist with antagonist activity at the mMC3R and a pure antagonist at the mMC4R, while retaining agonist activity at the mMC1R and mMC5R. researchgate.netacs.org The bulky side chain of DNal(2') is hypothesized to be responsible for this switch to antagonism, potentially by sterically hindering the conformational changes required for receptor activation at the MC3 and MC4 receptors. nih.govnih.gov
Further studies have shown that other bulky aromatic substitutions at this position, such as p-Iodo-D-phenylalanine (pI)DPhe, also yield ligands with mixed agonist/antagonist profiles, underscoring this position's role in differentiating mMC3R and mMC4R activity. nih.govresearchgate.net
| Compound | Modification | mMC1R Activity (EC₅₀, nM) | mMC3R Activity | mMC4R Activity | mMC5R Activity (EC₅₀, nM) |
| Ac-His-DPhe-Arg-Trp-NH₂ | Parent Compound | 20 | Agonist (EC₅₀ = 156 nM) | Agonist (EC₅₀ = 17 nM) | 4 |
| Ac-His-DNal(2)-Arg-Trp-NH₂ | DPhe → DNal(2') | Agonist | Partial Agonist / Antagonist (pA₂ = 6.5) | Antagonist (pA₂ = 7.78) | Agonist |
| Ac-His-DPhe(p-I)-Arg-Trp-NH₂ | DPhe → DPhe(p-I) | Agonist | Partial Agonist / Antagonist | Agonist | Agonist |
Data compiled from studies on mouse melanocortin receptors. nih.govacs.org
Histidine (His) Position: The N-terminal histidine residue plays a significant role in modulating selectivity between the centrally-located mMC3R and mMC4R. researchgate.net Studies on the parent scaffold have shown that replacing histidine with other aromatic amino acids, such as phenylalanine or tryptophan, can confer selectivity towards the mMC4R. researchgate.net The imidazole (B134444) ring of histidine is believed to engage in specific interactions within the receptor binding pocket. unina.it
Arginine (Arg) Position: The arginine residue and its positively charged guanidinium (B1211019) group are considered vital for agonist potency. researchgate.netnih.gov Modifications at this position are generally detrimental to activity. nih.gov For instance, removing the guanidinyl side chain by substituting arginine with alanine (B10760859) leads to a marked decrease in receptor potency. researchgate.net Similarly, substitutions with lysine (B10760008), homoarginine, or proline also result in reduced agonist activity, indicating that the specific length and charge distribution of the arginine side chain are optimized for strong receptor interactions. nih.gov
Tryptophan (Trp) Position: The C-terminal tryptophan residue is particularly important for agonist potency at the mMC3R. researchgate.netnih.gov Modifications at this position can be leveraged to design ligands with selectivity for the peripheral melanocortin receptors (mMC1R and mMC5R) over the central ones (mMC3R and mMC4R). researchgate.netnih.gov For example, replacing tryptophan with constrained amino acids like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) or Biphenylalanine (Bip) yields peptides with high (nanomolar) potency at mMC1R and mMC5R but significantly lower (micromolar) potency at mMC3R and mMC4R. researchgate.netnih.gov Interestingly, the chemically reactive indole (B1671886) side chain of tryptophan can be substituted with the non-reactive 2-naphthylalanine (Nal(2')) moiety without a loss of potency, offering a pathway for designing more stable non-peptide agonists. nih.govnih.gov
Determinants of Melanocortin Receptor Subtype Selectivity and Potency Modulation
The subtype selectivity and functional activity of this compound and related peptides are governed by a combination of factors stemming from its primary sequence:
Agonist vs. Antagonist Activity: The nature of the amino acid at the second position (DPhe/DNal(2')) is the primary switch for converting agonists into antagonists, especially for the MC3 and MC4 receptors. Bulky, aromatic side chains like DNal(2') promote antagonism. nih.govacs.orgnih.gov
MC3R vs. MC4R Selectivity: The His residue at position 1 is a key modulator of selectivity between MC3R and MC4R. researchgate.net Furthermore, the specific side chain at position 2 can differentiate between these two receptors; for example, the DNal(2') substitution produces a partial agonist at mMC3R but a full antagonist at mMC4R. acs.org
Central vs. Peripheral Receptor Selectivity: The Trp residue at position 4 can be modified to engineer selectivity for the peripheral MC1R and MC5R over the central MC3R and MC4R. researchgate.netnih.gov
Influence of Linker Systems in Multivalent Ligands on SAR Profiles
The this compound peptide has served as a pharmacophore scaffold in the design of bivalent ligands, which consist of two peptide units joined by a chemical linker. researchgate.netnova.edu This strategy aims to target receptor dimers, potentially leading to unique pharmacological profiles.
The properties of the linker system—including its composition, length, and point of attachment (N- or C-terminus)—are critical variables that influence the SAR of the resulting multivalent ligand. nova.edu Linkers such as polyethylene (B3416737) diamine diglycolyic acid (PEDG) and alternating proline-glycine (Pro-Gly) repeats have been explored. nova.edu
In studies using the agonist scaffold Ac-His-DPhe-Arg-Trp-NH2, the addition of linkers led to significant increases in binding affinity. nova.edunih.gov When the antagonist scaffold this compound was used to create a bivalent ligand, the resulting compound showed altered functional activity compared to its monovalent precursor, including decreased agonist potency at mMC1R but enhanced efficacy at mMC3R. nova.edu This demonstrates that multivalency can modulate the intrinsic activity of the core pharmacophore. It has been suggested that the already high binding affinity of the this compound monomer might partially obscure the synergistic binding effects that are more easily detected with lower-affinity scaffolds. researchgate.net
Table of Mentioned Compounds
| Abbreviation | Full Name |
|---|---|
| Ac-His-DNal(2)-Arg-Trp-NH₂ | Acetyl-Histidyl-D-2-Naphthylalanyl-Arginyl-Tryptophanamide |
| Ac-His-DPhe-Arg-Trp-NH₂ | Acetyl-Histidyl-D-Phenylalanyl-Arginyl-Tryptophanamide |
| α-MSH | alpha-Melanocyte-Stimulating Hormone |
| (pI)DPhe | para-Iodo-D-Phenylalanine |
| Tic | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid |
| Bip | Biphenylalanine |
| Nal(2') | 2-Naphthylalanine |
| DPhe | D-Phenylalanine |
| His | Histidine |
| Arg | Arginine |
| Trp | Tryptophan |
| Ala | Alanine |
| Lys | Lysine |
| Pro | Proline |
| homoArg | homoArginine |
| PEDG | Polyethylene diamine diglycolyic acid |
| Pro-Gly | Proline-Glycine |
Molecular Pharmacology and Receptor Interaction Mechanisms of Ac His Dnal 2 Arg Trp Nh2
Quantitative Characterization of Melanocortin Receptor Subtype Binding Affinities (MC1R, MC3R, MC4R, MC5R)
The binding affinity of Ac-His-DNal(2)-Arg-Trp-NH2 has been quantitatively characterized primarily at the mouse melanocortin-3 and -4 receptors (mMC3R and mMC4R). Studies have determined its antagonist dissociation constant (Ki) and its half-maximal inhibitory concentration (IC50) through various competitive binding assays.
At the mMC4R, the compound demonstrates a high binding affinity, with a reported Ki value of 17 nM. acs.org Its affinity for the mMC3R is considerably lower, with a Ki of 295 nM. acs.org This indicates a preferential binding to the MC4R over the MC3R.
Competitive radioligand binding assays further elucidate its affinity. When competing against the radiolabeled agonist 125I-NDP-MSH, this compound displays IC50 values of 1400 ± 200 nM at the mMC3R and 26 ± 3 nM at the mMC4R. acs.org When competing against the endogenous antagonist 125I-AGRP, the IC50 values are 660 ± 20 nM at the mMC3R and 12 ± 4 nM at the mMC4R. acs.org
Quantitative binding affinity data for MC1R and MC5R are less defined in the reviewed literature. However, functional assays indicate that the compound possesses agonist activity at these receptors, though with an 8-fold and 9-fold decrease in potency at the mMC1R and mMC5R, respectively, when compared to the parent tetrapeptide Ac-His-DPhe-Arg-Trp-NH2. acs.org
| Receptor Subtype | Ki (nM) | Reference |
|---|---|---|
| mMC3R | 295 | acs.org |
| mMC4R | 17 | acs.org |
| Receptor Subtype | Radioligand | IC50 (nM) | Reference |
|---|---|---|---|
| mMC3R | 125I-NDP-MSH | 1400 ± 200 | acs.org |
| 125I-AGRP | 660 ± 20 | acs.org | |
| mMC4R | 125I-NDP-MSH | 26 ± 3 | acs.org |
| 125I-AGRP | 12 ± 4 | acs.org |
Functional Profiling of Agonist, Partial Agonist, and Antagonist Activity
The functional activity of this compound is highly dependent on the receptor subtype, exhibiting a mixed pharmacological profile.
mMC1R and mMC5R: At these peripheral receptors, the compound acts as an agonist, though with reduced potency compared to its parent compound. acs.org
mMC3R: It displays a complex profile of a partial agonist with antagonist activity. acs.org It possesses slight agonist activity, which is observed at concentrations greater than 1 μM. acs.org
mMC4R: The compound functions as a pure antagonist at this receptor. acs.org
This mixed "agonist/antagonist" profile, particularly the differentiation between MC3R and MC4R, is a significant characteristic of this tetrapeptide.
Dissection of Intracellular Signal Transduction Pathways
The melanocortin receptors primarily signal through the Gs protein-coupled pathway, leading to the activation of adenylyl cyclase and the subsequent accumulation of cyclic AMP (cAMP). nih.gov The functional profile of this compound is determined by its influence on this pathway. Its agonist activity at mMC1R and mMC5R, and its slight partial agonism at mMC3R, correspond to its ability to stimulate cAMP production at these receptors. acs.org Conversely, its antagonist activity at mMC4R is characterized by its ability to bind to the receptor and block the cAMP signaling typically induced by an agonist, without initiating the signal itself. acs.org
While G protein-coupled receptors (GPCRs) like the melanocortin receptors are known to engage beta-arrestin pathways, which mediate receptor desensitization and internalization, specific data on beta-arrestin recruitment induced by this compound were not available in the reviewed scientific literature.
Mechanisms of Antagonism and Inverse Agonism at Melanocortin Receptors
The antagonistic properties of this compound are most prominent at the MC3R and MC4R. The mechanism of this antagonism is attributed to the bulky aromatic DNal(2) residue. In related antagonists like SHU9119, which also contains a DNal(2) substitution, this residue is thought to interact with specific amino acids within the receptor's transmembrane domains. nih.govnih.gov This interaction is hypothesized to prevent the conformational change in the receptor that is necessary for activation and G-protein coupling, thereby blocking the downstream signaling cascade. nih.gov
There was no information found in the reviewed literature regarding any potential inverse agonist activity of this compound.
The antagonist properties of this compound at the mMC3R and mMC4R have been quantified using Schild analysis, which provides a measure of the potency of a competitive antagonist. The analysis yields a pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
The reported pA2 value for the compound is 6.5 (or 6.53) at the mMC3R and a more potent 7.78 at the mMC4R. acs.org These values confirm its antagonist activity at both receptors and highlight its greater antagonist potency at the MC4R. The data from competitive radioligand binding assays, detailed in section 4.1, further support its role as a competitive antagonist by demonstrating its ability to displace both agonist and antagonist radioligands from the MC3R and MC4R binding pockets. acs.org
| Receptor Subtype | pA2 Value | Reference |
|---|---|---|
| mMC3R | 6.53 | acs.org |
| mMC4R | 7.78 | acs.org |
Table of Compounds
| Abbreviation/Name | Full Chemical Name |
| This compound | Acetyl-Histidyl-D-2-Naphthylalanyl-Arginyl-Tryptophanamide |
| Ac-His-DPhe-Arg-Trp-NH2 | Acetyl-Histidyl-D-Phenylalanyl-Arginyl-Tryptophanamide |
| NDP-MSH | [Nle4, D-Phe7]-α-Melanocyte-Stimulating Hormone |
| AGRP | Agouti-Related Protein |
| SHU9119 | Ac-Nle-c[Asp-His-DNal(2)-Arg-Trp-Lys]-NH2 |
Computational Modeling and Mutagenesis Studies on Ligand-Receptor Docking and Conformational Locking
The interaction between the synthetic tetrapeptide this compound and melanocortin receptors (MCRs) has been elucidated through a combination of computational modeling and in vitro mutagenesis studies. These approaches have provided significant insights into the specific molecular determinants of its antagonist activity, particularly at the melanocortin-4 receptor (MC4R) and melanocortin-3 receptor (MC3R).
Computational docking experiments, often utilizing three-dimensional homology models of the MCRs, have been instrumental in visualizing the binding mode of ligands containing the β-(2-naphthyl)-D-alanine (DNal(2')) residue. nih.gov These models predict that the bulky naphthyl moiety of the DNal(2') residue, which replaces the D-Phe residue in agonist templates, plays a crucial role in receptor antagonism. nih.gov The prevailing hypothesis suggests a mechanism of "conformational locking" through steric hindrance. nih.gov Molecular modeling indicates that the DNal(2') side chain inserts into a hydrophobic receptor pocket composed of residues from several transmembrane helices. nih.gov This interaction is proposed to hinder the rotational freedom of key conserved receptor residues, such as Trp258 (in transmembrane helix 6) and Leu133 (in transmembrane helix 3) of the human MC4R, thereby locking the receptor in an inactive conformation. nih.gov
These computational predictions are strongly supported by extensive site-directed mutagenesis studies, which have systematically identified amino acid residues critical for ligand binding and receptor function. acs.org By mutating specific residues within the receptor's binding pocket and observing the resulting changes in ligand affinity and efficacy, researchers have mapped the interaction sites for both endogenous agonists and synthetic antagonists. acs.orgoup.com Studies on the mouse MC4R (mMC4R) have demonstrated that the stereochemistry and the specific naphthyl ring position (2' versus 1') of the ligand are critical for the proper positioning of the adjacent Arg residue to interact with corresponding acidic residues in the receptor. acs.org The unique pharmacological profile of DNal(2')-containing tetrapeptides at the mMC3R may be related to a tighter packing of residues within its binding pocket compared to other MCR subtypes. nih.gov The convergence of data from both computational docking and experimental mutagenesis has solidified the understanding that the bulky DNal(2') residue is a primary driver of the antagonist pharmacology of this compound, functioning by sterically preventing the conformational changes required for receptor activation. nih.gov
Table 1: Key Melanocortin Receptor Residues in Ligand Interaction and Conformational Locking
| Receptor | Residue (Human MC4R numbering) | Location | Proposed Role in Interaction with DNal(2')-containing Ligands |
|---|---|---|---|
| hMC4R | Leu133 | Transmembrane Helix 3 | Part of a hydrophobic pocket; steric hindrance from DNal(2') may lock receptor in an inactive state. nih.gov |
| hMC4R | Trp258 | Transmembrane Helix 6 | Side-chain rotation potentially hindered by the bulky DNal(2') moiety, contributing to conformational locking. nih.gov |
Investigation of Melanocortin Receptor Dimerization and Allosteric Modulation
Emerging evidence has established that melanocortin receptors, like many other G-protein-coupled receptors (GPCRs), can exist and function as dimers or higher-order oligomers. frontiersin.orgresearchgate.net This dimerization, which can involve the formation of both homodimers (e.g., MC4R-MC4R) and heterodimers (e.g., MC3R-MC4R), adds a significant layer of complexity to receptor pharmacology and signaling. nih.govacs.orgnih.gov The formation of these receptor complexes can influence ligand binding, signaling efficacy, and intracellular trafficking. nih.govqub.ac.uk Human genetic studies have revealed that some obesity-associated mutations in the MC4R can disrupt its ability to form homodimers, underscoring the physiological relevance of this phenomenon in energy homeostasis. frontiersin.orgnih.gov
Experimental Approaches for Targeting Receptor Homodimers and Heterodimers
Several experimental techniques have been employed to investigate MCR dimerization and to develop strategies for targeting these complexes. Förster Resonance Energy Transfer (FRET) has been used to demonstrate that wild-type MC4R monomers can form homodimers and can also form heterodimers with mutant receptor variants. frontiersin.org
A key chemical biology approach for targeting and characterizing receptor dimers is the design of bivalent ligands. acs.orgnih.gov This strategy involves chemically linking two monovalent pharmacophores with a flexible spacer of a specific length. nih.gov Bivalent ligands have been synthesized using the this compound antagonist scaffold. acs.orgnih.gov These molecules are designed to simultaneously engage the binding sites of two separate receptor protomers within a dimer. The ability of a bivalent ligand to exhibit significantly enhanced binding affinity compared to its monovalent counterpart (a phenomenon known as the "bivalency effect") provides strong evidence for the presence of receptor dimers. nova.edu Furthermore, by creating heterodimeric bivalent ligands (linking an agonist to an antagonist), researchers can probe for allosteric interactions between the protomers of a dimer. nih.gov These bivalent tools are crucial for exploring the pharmacology of specific dimer pairs, such as the MC3R-MC4R heterodimer, which has been identified as a potential neuronal molecular target. acs.orgnih.gov
Functional Consequences of Receptor Dimer Engagement
The engagement of melanocortin receptor dimers has significant functional consequences that can modulate cellular signaling. Studies on MC4R have shown that the formation of heterodimers between wild-type and certain mutant receptors can result in compromised signaling, providing a molecular mechanism for a dominant-negative effect. frontiersin.org This highlights how dimerization can impact the pathophysiology of diseases like obesity. frontiersin.org
The interaction of ligands with receptor dimers can lead to allosteric modulation, where the binding of a ligand to one protomer influences the binding or signaling properties of the adjacent protomer. Bivalent ligands have been instrumental in revealing these effects. For instance, studies using ligands that link an agonist pharmacophore to an antagonist pharmacophore have been developed to investigate biased signaling, where a specific signaling pathway (like cAMP) is preferentially activated over another (like β-arrestin recruitment). nih.gov The binding of a monovalent antagonist like this compound to one protomer in a dimer could theoretically allosterically inhibit the function of the partner protomer, even if the second protomer is unbound or bound by an agonist. The specific functional outcome depends on the nature of the ligand and the composition of the dimer (homo- vs. heterodimer).
Table 2: Functional Consequences of Ligand Engagement with Melanocortin Receptor Dimers
| Dimer Composition | Ligand Type | Observed/Hypothesized Functional Consequence |
|---|---|---|
| MC4R Homodimer | Monovalent Agonist | Standard Gs-cAMP signaling activation. nih.gov |
| MC4R Homodimer | Monovalent Antagonist (e.g., this compound) | Blockade of agonist-induced signaling. nih.gov Minimal β-arrestin recruitment. nih.gov |
| MC4R Homodimer | Homobivalent Agonist | Potentially enhanced binding affinity and potency compared to monovalent agonist. nih.gov |
| MC3R-MC4R Heterodimer | Monovalent Agonist | May result in a unique signaling profile or altered potency compared to homodimers. acs.orgnih.gov |
Table of Compounds
| Compound Name |
|---|
| This compound |
| SHU9119 |
| α-MSH |
| NDP-MSH |
| MTII |
| Ac-His-DPhe-Arg-Trp-NH2 |
| AGRP |
| THIQ |
| Setmelanotide |
| Bremelanotide |
| Afamelanotide |
Preclinical Applications and Research Tool Utility of Ac His Dnal 2 Arg Trp Nh2
Utility as a Molecular Probe for Differentiating Melanocortin Receptor Subtype Functions
Ac-His-DNal(2)-Arg-Trp-NH2 serves as a critical molecular probe for distinguishing the functions of different melanocortin receptor subtypes, particularly the centrally located melanocortin-3 and -4 receptors (MC3R and MC4R). acs.orgnih.gov Its unique pharmacological profile allows researchers to dissect the specific contributions of these receptors to physiological pathways like energy homeostasis. acs.orgacs.org
The peptide exhibits mixed pharmacology, acting as a partial agonist with antagonist activity at the mouse MC3R (mMC3R) and a potent antagonist at the mouse MC4R (mMC4R). acs.orgacs.org This differential activity is crucial, as the physiological role of the MC4R is well-studied, while that of the MC3R is less understood due to a lack of selective ligands. nih.gov The ability of this compound to antagonize the mMC4R while only partially stimulating or blocking the mMC3R provides a means to isolate and study MC3R-specific functions. acs.orgnih.gov
Furthermore, research has shown that while it acts as an antagonist at the central mMC3R and mMC4R, it retains agonist activity at the peripherally expressed mMC1R and mMC5R, albeit with decreased potency compared to related compounds. acs.org This subtype selectivity makes it an invaluable tool for creating a clearer picture of the distinct roles each receptor plays in the body.
| Receptor Subtype | Reported Activity | Binding Affinity (Ki) | Reference |
| mMC3R | Partial Agonist / Antagonist | 295 nM | acs.orgacs.org |
| mMC4R | Antagonist | 17 nM | acs.orgacs.org |
| mMC1R | Agonist | - | acs.org |
| mMC5R | Agonist | - | acs.org |
Pharmacological profile of this compound at mouse melanocortin receptors. The compound shows distinct activities, enabling the differentiation of receptor functions.
Application in In Vitro Receptor Assays and Cell-Based Screening Systems
In the laboratory setting, this compound is extensively used in various in vitro assays to characterize melanocortin receptor pharmacology. A primary application is in competitive radioligand binding assays, where it is used to determine the binding affinities (Ki values) of new, unknown compounds. acs.org In these experiments, the peptide competes with a radiolabeled ligand (such as [¹²⁵I]-NDP-MSH or [¹²⁵I]-AGRP) for binding sites on cells engineered to express specific melanocortin receptor subtypes. acs.orgnova.edu
The compound is also a staple in cell-based functional assays that measure the downstream signaling of MCRs, which are G-protein coupled receptors (GPCRs) that primarily signal through the cyclic AMP (cAMP) pathway. sci-hub.senih.gov Researchers use this compound to determine whether a novel ligand acts as an agonist (stimulates cAMP production) or an antagonist (blocks the action of an agonist). acs.org For example, its antagonist activity at the mMC4R is quantified by its pA2 value, which measures its potency in inhibiting the receptor's response to an agonist. acs.orgacs.org These assays are fundamental to structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to understand how chemical structure affects biological activity. researchgate.netacs.orgnih.gov
Assessment of Metabolic Stability in Preclinical Biological Matrices (e.g., Serum Stability)
A critical aspect of a research compound's utility is its stability in biological environments. The metabolic stability of melanocortin peptides is often assessed in preclinical matrices like mouse or rat serum, which contain proteases that can degrade the compound. acs.orgnih.gov
Studies have shown that the related tetrapeptide, Ac-His-DPhe-Arg-Trp-NH2, is remarkably stable in mouse serum, with a reported half-life of 16.8 hours. acs.orgnih.gov This is significantly more stable than the endogenous hormone α-MSH (half-life of 0.9 hours) and even the well-established stable analog NDP-MSH (half-life of 5.1 hours). acs.orgnih.gov The N-terminal acetylation and C-terminal amidation common to these tetrapeptides are known to protect against degradation by exopeptidases. While direct stability data for this compound is less commonly reported in isolation, its structural similarity to these highly stable tetrapeptides suggests it is also less susceptible to common serum proteases. acs.orgscispace.com This enhanced stability is a key feature, supporting its use in prolonged in vitro experiments and providing a foundation for the development of ligands for in vivo use. acs.orgnova.edu
| Compound | Half-Life in Mouse Serum (hours) | Reference |
| Ac-His-DPhe-Arg-Trp-NH2 | 16.8 | acs.orgnih.gov |
| NDP-MSH | 5.1 | acs.orgnih.gov |
| α-MSH | 0.9 | acs.orgnih.gov |
Comparative serum stability of a closely related tetrapeptide, highlighting the enhanced stability of the tetrapeptide scaffold compared to endogenous and other synthetic ligands.
Comparative Research with Established Melanocortin Ligands (e.g., SHU9119, MTII, NDP-MSH)
The pharmacological properties of this compound are best understood when compared to other well-established melanocortin ligands.
SHU9119 (Ac-Nle-c[Asp-His-DNal(2)-Arg-Trp-Lys]-NH2) : Like this compound, SHU9119 is a potent MC3R/MC4R antagonist. nih.govnih.gov Both compounds incorporate the DNal(2) residue, which is critical for their antagonist activity at these receptors. nih.govnih.gov However, SHU9119 is a larger, cyclic peptide and generally exhibits higher antagonist potency than the linear tetrapeptide. acs.orgacs.org For instance, the antagonist potency (pA2) of this compound at mMC4R is potent, but less so than SHU9119. acs.orgacs.orgacs.org
MTII (Melanotan II, Ac-Nle-c[Asp-His-DPhe-Arg-Trp-Lys]-NH2) : MTII is a potent, non-selective agonist at MC1R, MC3R, MC4R, and MC5R. nih.gov The key structural difference contributing to their opposing actions at MC4R is the DPhe in MTII versus the DNal(2) in this compound. This comparison highlights how a single amino acid substitution can flip the pharmacological activity from agonist to antagonist, a key finding in melanocortin SAR. acs.orgnih.gov
NDP-MSH (Ac-Ser-Tyr-Ser-Nle-Glu-His-DPhe-Arg-Trp-Gly-Lys-Pro-Val-NH2) : This ligand is a highly potent, non-selective agonist known for its enhanced metabolic stability compared to native α-MSH. nih.gov While both NDP-MSH and this compound are research tools, they serve different purposes. NDP-MSH is used as a benchmark agonist to stimulate MCRs, whereas this compound is used to selectively block MC4R and probe MC3R. acs.orgacs.org
| Ligand | Primary Activity at MC4R | Key Structural Feature | Reference |
| This compound | Antagonist | Linear, DNal(2) | acs.orgacs.org |
| SHU9119 | Potent Antagonist | Cyclic, DNal(2) | nih.govnih.gov |
| MTII | Potent Agonist | Cyclic, DPhe | nih.gov |
| NDP-MSH | Potent Agonist | Linear, DPhe | nih.gov |
Comparison of this compound with other standard melanocortin ligands, emphasizing the structure-activity relationships that define their function.
Development of this compound Based Ligands for In Vivo Mechanistic Studies in Animal Models
The tetrapeptide this compound has served as a foundational scaffold for developing new ligands with improved properties for in vivo studies in animal models. scispace.comnova.edu Its defined pharmacology and relatively simple structure make it an attractive starting point for chemical modification. nih.gov
One major area of development has been the creation of bivalent ligands. In this strategy, two tetrapeptide pharmacophores are joined together by a chemical linker, such as polyethylene (B3416737) glycol (PEG). acs.orgscispace.com The rationale is to create probes that can simultaneously engage two receptor proteins, potentially targeting receptor dimers (homodimers or heterodimers) with higher affinity and unique signaling properties compared to their monovalent counterparts. acs.orgnova.edu For example, a bivalent ligand created by linking two this compound units was developed to probe melanocortin receptor dimers and investigate their role in energy homeostasis. acs.orgnova.edu These novel tools are designed to have distinct pharmacological profiles that may help to more clearly identify the in vivo roles of the various melanocortin receptors. acs.org Such ligands are essential for moving from cell-based assays to complex animal models, where they can be used to study diseases like obesity and cachexia. acs.org
Compound Names Table
| Abbreviation / Trivial Name | Full Chemical Name / Sequence |
| This compound | Acetyl-Histidyl-D-2-Naphthylalanyl-Arginyl-Tryptophanamide |
| SHU9119 | Ac-Nle-c[Asp-His-DNal(2)-Arg-Trp-Lys]-NH2 |
| MTII / Melanotan II | Ac-Nle-c[Asp-His-DPhe-Arg-Trp-Lys]-NH2 |
| NDP-MSH | Ac-Ser-Tyr-Ser-Nle-Glu-His-DPhe-Arg-Trp-Gly-Lys-Pro-Val-NH2 |
| α-MSH | Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 |
| Ac-His-DPhe-Arg-Trp-NH2 | Acetyl-Histidyl-D-Phenylalanyl-Arginyl-Tryptophanamide |
Future Directions and Advanced Research Perspectives on Ac His Dnal 2 Arg Trp Nh2
Rational Design of Next-Generation Melanocortin Ligands with Tailored Pharmacological Profiles
The quest for melanocortin ligands with improved potency, selectivity, and favorable pharmacological properties is a primary driver of future research. The core tetrapeptide sequence, His-Phe-Arg-Trp, is a well-established pharmacophore for the melanocortin 1, 3, 4, and 5 receptors. nih.gov The analogue Ac-His-DNal(2)-Arg-Trp-NH2 emerged from structure-activity relationship (SAR) studies of the parent compound Ac-His-DPhe-Arg-Trp-NH2. nih.gov These studies demonstrated that modifications at the DPhe position, such as the introduction of the DNal(2') residue, can significantly alter the pharmacological profile, often leading to antagonist or partial agonist activity at specific receptor subtypes. nih.govacs.org
Future rational design strategies will likely build upon these findings. One promising approach is the "double simultaneous substitution" strategy, which involves concurrently modifying multiple positions within the tetrapeptide scaffold. acs.orgnih.gov This method has already shown success in diversifying the Ac-His-DPhe-Arg-Trp-NH2 template, yielding ligands with unique pharmacologies, including antagonists for the melanocortin-3 receptor (MC3R) with minimal agonist activity. acs.org
Another key area of focus is achieving receptor subtype selectivity. nih.govgrantome.com For instance, developing MC3R-selective ligands is a high priority, as this could lead to therapeutic agents for obesity and related metabolic disorders that avoid the side effects associated with MC4R activation, such as increased blood pressure. grantome.comgoogle.com Research has shown that substitutions on the phenyl ring of the DPhe residue can act as a switch, modulating activity between the MC3R and MC4R. umich.edu
The development of bivalent ligands, where two pharmacophores are linked together, represents another frontier. These molecules are designed to target putative melanocortin receptor dimers, potentially leading to enhanced efficacy and unique in vivo properties compared to their monovalent counterparts. nova.eduacs.org
| Strategy | Goal | Example/Rationale |
| Double Simultaneous Substitution | Diversify pharmacology | Concurrently modifying multiple amino acid positions in the Ac-His-DPhe-Arg-Trp-NH2 scaffold has yielded novel antagonists. acs.org |
| Receptor Subtype Selectivity | Minimize off-target effects | Developing MC3R-selective agonists to potentially treat obesity without the cardiovascular side effects of MC4R activation. grantome.com |
| Bivalent Ligand Design | Target receptor dimers | Linking two pharmacophores to potentially enhance efficacy and create unique in vivo pharmacological profiles. nova.eduacs.org |
| Modifications at DPhe/DNal(2') | Modulate agonist/antagonist activity | Substitution at this position is a key determinant of whether a ligand will activate or block a specific melanocortin receptor. nih.govacs.org |
Exploration of Non-Canonical Melanocortin Receptor Signaling Pathways and Protein Interactions
Traditionally, melanocortin receptor signaling has been primarily associated with the canonical Gs-cAMP pathway. mdpi.comnih.gov However, a growing body of evidence points to the importance of non-canonical signaling pathways. oup.comfrontiersin.org Future research will increasingly focus on understanding how ligands like this compound and its analogues engage these alternative pathways.
One such pathway is the mitogen-activated protein kinase (MAPK) / extracellular signal-regulated kinase (ERK) pathway. frontiersin.orgnih.gov Studies have shown that melanocortin receptor activation can upregulate the MAPK/ERK1/2 pathway, often independently of cAMP. oup.com For example, β-defensin 3, a novel MC1R ligand, activates both MAPK and cAMP signaling. nih.gov The anti-inflammatory actions of some melanocortin drugs appear to be linked to ERK1/2 phosphorylation, suggesting a major role for this non-canonical pathway. frontiersin.org
Furthermore, the concept of "biased agonism" is gaining traction. This refers to the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. patsnap.com For instance, the inverse agonist at the canonical Gs-cAMP pathway, agouti-related peptide (AgRP), can act as an agonist in other signaling cascades, including the activation of Gi/o-protein and ERK1/2. mdpi.com Understanding and harnessing biased agonism could lead to the development of drugs with improved efficacy and fewer side effects. patsnap.com
The interaction of melanocortin receptors with other proteins, including other G protein-coupled receptors (GPCRs) to form heterodimers, is another area ripe for exploration. oup.com In vitro data suggests that melanocortin receptors can form heterodimers, which may affect signaling upon activation. oup.com These interactions can lead to diverse functional consequences, including inhibition or potentiation of signaling. oup.com
| Signaling Pathway/Interaction | Significance | Research Focus |
| MAPK/ERK Pathway | Implicated in anti-inflammatory effects and can be activated independently of cAMP. oup.comfrontiersin.org | Investigating how different ligands modulate this pathway to potentially develop drugs with specific therapeutic actions. |
| Biased Agonism | Allows for fine-tuning of receptor activation to achieve desired therapeutic effects while minimizing side effects. patsnap.com | Designing ligands that selectively activate beneficial signaling cascades. |
| Receptor Heterodimerization | Can alter signaling outcomes upon ligand binding. oup.com | Exploring the formation and function of melanocortin receptor heterodimers to understand their role in physiology and disease. |
| Non-Canonical G-Protein Coupling | Receptors can couple to various G-proteins (Gs, Gi/o, Gq/11), leading to diverse intracellular responses. mdpi.com | Characterizing the full spectrum of G-protein coupling for different melanocortin ligands. |
Integration of Advanced Computational Chemistry and Structural Biology in Ligand Discovery
The absence of high-resolution crystal structures for all melanocortin receptors has historically been a hurdle in structure-based drug design. frontiersin.org However, recent advancements in computational chemistry and structural biology are breaking down these barriers.
Computer-assisted modeling and computational chemistry have long played a crucial role in understanding the conformation and topography of melanocortin ligands. nih.gov Techniques like molecular docking and quantitative structure-activity relationship (QSAR) analyses are increasingly being used to predict and optimize ligand-receptor interactions. patsnap.com These computational methods accelerate the design-synthesize-test cycle, shortening drug development timelines. patsnap.com
The advent of cryo-electron microscopy (cryo-EM) is revolutionizing the field by providing high-resolution structures of GPCRs in complex with their ligands. biorxiv.org For example, the cryo-EM structures of the MC4R in complex with various agonists have provided invaluable insights into ligand recognition and receptor activation. biorxiv.org These structures serve as templates for the rational design of novel therapeutics. biorxiv.org
Molecular dynamics (MD) simulations are also proving to be powerful tools for studying the dynamic nature of ligand-receptor interactions. frontiersin.org Microsecond-scale MD simulations can help to identify intermediate steps of ligand binding and potential allosteric binding sites, which are often challenging to identify through experimental methods alone. frontiersin.org
| Technique | Application in Melanocortin Research | Impact |
| Cryo-Electron Microscopy (Cryo-EM) | Determining high-resolution structures of melanocortin receptors bound to ligands. biorxiv.org | Provides detailed templates for structure-based drug design and understanding subtype selectivity. biorxiv.org |
| Molecular Dynamics (MD) Simulations | Investigating the dynamics of ligand binding and identifying transient binding pockets. frontiersin.org | Offers insights into the mechanisms of ligand recognition and can guide the design of more effective drugs. |
| Molecular Docking & QSAR | Predicting the binding affinity and activity of new chemical entities. patsnap.comnih.gov | Accelerates the discovery of lead compounds by enabling virtual screening of large chemical libraries. nih.gov |
| Homology Modeling | Creating structural models of receptors for which experimental structures are not yet available. frontiersin.org | Facilitates initial structure-based design efforts in the absence of a crystal or cryo-EM structure. |
Potential for this compound and its Analogues as Research Tools in Specific Biological Systems Beyond Melanocortin
While the primary focus of this compound and its derivatives has been on the melanocortin system, their utility as research tools may extend to other biological systems. The inherent bioactivity of peptides and their ability to be modified make them versatile probes for studying complex biological processes.
The tetrapeptide scaffold itself, Ac-His-DPhe-Arg-Trp-NH2, has been shown to be more stable in mouse serum than some endogenous melanocortin peptides, suggesting its potential for in vivo studies where metabolic stability is a concern. nova.edu This enhanced stability could make its analogues, including this compound, valuable for investigating physiological processes that require sustained receptor modulation.
Given the diverse physiological roles of the melanocortin system, which include inflammation, immune responses, and cardiovascular regulation, selective ligands like this compound could be used to dissect the specific contributions of different melanocortin receptors in these processes. nih.govnih.gov For example, a highly selective antagonist for a particular receptor subtype could be used to block its activity in a specific tissue or disease model, thereby elucidating its function.
Furthermore, the development of radiolabeled or fluorescently tagged versions of these peptides could enable their use in imaging studies to map the distribution of melanocortin receptors in different tissues or to study ligand-receptor interactions in real-time.
Q & A
Q. What structural features of Ac-His-DNal(2′)-Arg-Trp-NH2 contribute to its activity at melanocortin receptors?
The tetrapeptide’s core sequence (His-Phe-Arg-Trp) is critical for melanocortin receptor (MCR) binding, with modifications at the DPhe7 position (e.g., substitution with DNal(2′)) determining receptor subtype selectivity and functional outcomes. DNal(2′) introduces steric bulk, favoring antagonism at MC3R and partial agonism at MC4R, while retaining agonist activity at MC1R and MC5R . The acetylated N-terminus (Ac-) and amidated C-terminus (-NH2) stabilize peptide conformation and enhance receptor interaction .
Q. How does Ac-His-DNal(2′)-Arg-Trp-NH2 compare to its DPhe-containing analog in receptor binding assays?
Replacing DPhe with DNal(2′) reduces agonist potency at MC4R but introduces antagonism at MC3R. For example, Ac-His-DNal(2′)-Arg-Trp-NH2 exhibits partial agonism at mMC3R (EC50 ~100 nM) and full antagonism at mMC4R, whereas Ac-His-DPhe-Arg-Trp-NH2 acts as a potent agonist at both receptors. This highlights the sensitivity of MCRs to aromatic residue substitutions in the ligand’s central region .
Q. What experimental methods are used to characterize the functional activity of this compound?
Key assays include:
- cAMP signaling (AlphaScreen®) to measure agonist/antagonist potency via Gαs coupling .
- β-arrestin recruitment (PRESTO-Tango) to assess biased signaling .
- Competitive radioligand binding (e.g., against ¹²⁵I-AGRP or ¹²⁵I-NDP-MSH) to evaluate binding affinity shifts at MC3R/MC4R .
- In vivo food intake studies in mice to correlate receptor activity with physiological effects .
Advanced Research Questions
Q. How do linker design and attachment points in bivalent ligands influence the activity of Ac-His-DNal(2′)-Arg-Trp-NH2?
Linker length (e.g., 20-atom PEDG vs. 6-atom Pro-Gly) and attachment (N- vs. C-terminal) significantly alter receptor subtype selectivity. For instance, PEDG20 linkers enhance MC4R binding affinity by 22-fold but reduce MC3R activity, while Pro-Gly6 linkers improve MC3R affinity by 25-fold. C-terminal modifications are less explored but show distinct SAR trends compared to N-terminal adjustments . These findings suggest receptor dimer interfaces have variable tolerance for linker spatial arrangements .
Q. Why does Ac-His-DNal(2′)-Arg-Trp-NH2 display mixed pharmacology (antagonist/partial agonist) across MCR subtypes?
Computational modeling and SAR studies indicate that DNal(2′) steric bulk disrupts MC3R activation by preventing transmembrane helix movement required for G-protein coupling, while MC4R’s larger binding pocket accommodates the substituent, allowing partial agonism. This divergence is amplified in bivalent ligands, where avidity effects further differentiate subtype-specific responses .
Q. How should researchers interpret contradictory binding data when competing against AGRP vs. NDP-MSH?
At MC3R, Ac-His-DNal(2′)-Arg-Trp-NH2 shows 10-fold higher IC50 values against ¹²⁵I-AGRP than ¹²⁵I-NDP-MSH, suggesting AGRP binds to an overlapping but distinct receptor conformation. This discrepancy highlights the need to validate ligand-receptor models using multiple radioligands and functional assays .
Q. What strategies optimize the pharmacokinetic profile of Ac-His-DNal(2′)-Arg-Trp-NH2 for in vivo studies?
- Proteolytic stability : N-terminal acetylation and C-terminal amidation reduce enzymatic degradation.
- Solubility : PEG-based linkers (e.g., PEDG20) improve aqueous solubility without compromising binding.
- Tissue penetration : Co-administration with penetration enhancers (e.g., bile salts) is recommended for CNS-targeted studies .
Methodological Considerations
Q. How to resolve low binding affinity in bivalent ligand designs using this scaffold?
Low-affinity monovalent scaffolds (e.g., Ac-His-DNal(2′)-Arg-Trp-NH2 at MC4R) are preferable for detecting multivalent effects, as high-affinity monomers (e.g., DPhe analogs) mask cooperative binding. Use competition assays with sub-saturating ligand concentrations to isolate avidity contributions .
Q. What statistical rigor is required for preclinical studies involving this compound?
Follow NIH guidelines for experimental replication:
- Report n-values, randomization methods, and blinding protocols.
- Use ANOVA with post-hoc corrections for multi-group comparisons in functional assays.
- Provide raw data for binding curves (e.g., Hill coefficients) to validate model fits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
